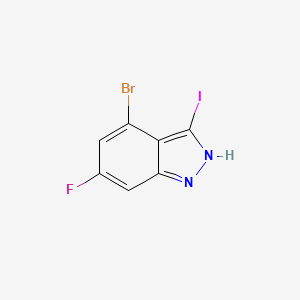

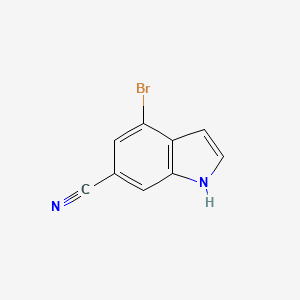

![molecular formula C8H7BrN2O B1292616 3-Bromo-4-méthoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-22-9](/img/structure/B1292616.png)

3-Bromo-4-méthoxy-1H-pyrrolo[3,2-c]pyridine

Vue d'ensemble

Description

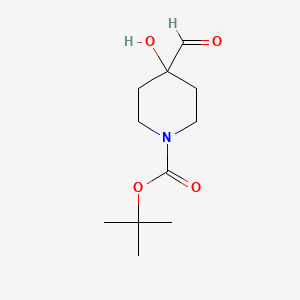

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de Molécules Biologiquement Actives

3-Bromo-4-méthoxy-1H-pyrrolo[3,2-c]pyridine: sert d'intermédiaire clé dans la synthèse de diverses molécules biologiquement actives. Sa structure est propice à une fonctionnalisation supplémentaire, permettant la création de composés aux propriétés pharmacologiques potentielles .

Développement d'Agents Anticancéreux

Ce composé a été utilisé dans la conception et la synthèse de molécules dotées d'une activité anticancéreuse. Le noyau pyrrolopyridine se retrouve souvent dans des composés qui présentent des effets inhibiteurs sur certaines lignées de cellules cancéreuses, ce qui en fait un échafaudage précieux en chimie médicinale .

Recherche sur les Maladies Neurologiques

Des dérivés de pyrrolopyridine, y compris This compound, se sont montrés prometteurs dans le traitement des maladies neurologiques. Ils ont été étudiés pour leur utilisation potentielle dans la modulation des voies neurologiques et le traitement de pathologies telles que la maladie d'Alzheimer .

Applications Antidiabétiques

La recherche a indiqué que les dérivés de pyrrolopyridine peuvent jouer un rôle dans la gestion du diabète. Ils ont été trouvés pour influencer les taux de glucose sanguin, suggérant des applications potentielles dans le traitement du diabète et des troubles métaboliques associés .

Propriétés Anti-Inflammatoires

Les dérivés du composé ont été évalués pour leurs propriétés anti-inflammatoires. En modulant les voies inflammatoires, ils pourraient contribuer au traitement des maladies inflammatoires chroniques .

Potentiel Analgésique

Des études ont exploré les propriétés analgésiques des dérivés de pyrrolopyridine. Ces composés peuvent offrir de nouvelles voies pour la gestion de la douleur, en particulier dans les cas où les analgésiques traditionnels sont inefficaces .

Activité Antimicrobienne

Le motif structurel de la pyrrolopyridine est présent dans des composés dotés d'une activité antimicrobienne. Cela inclut des traitements potentiels pour les infections bactériennes et virales, où les dérivés du composé pourraient servir de structures de tête pour de nouveaux agents antimicrobiens .

Biologie Chimique et Développement de Sondes

En biologie chimique, This compound peut être utilisée pour développer des sondes qui aident à comprendre les processus biologiques au niveau moléculaire. Ces sondes peuvent être utilisées pour marquer ou modifier des molécules biologiques, aidant à l'étude des fonctions cellulaires et des mécanismes de la maladie .

Mécanisme D'action

- Fibroblast Growth Factor Receptors (FGFRs) : 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (referred to as “compound 4h” in some studies) targets FGFR1, FGFR2, and FGFR3 .

- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, angiogenesis, and other processes . Abnormal activation of FGFRs is associated with various cancers, making them attractive targets for cancer therapy.

- Downstream Signaling : Upon binding, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

- Resulting Changes : Inhibition of FGFR signaling can impact cancer cell proliferation, migration, and invasion .

- PI3K–Akt Pathway : Compound 4h may also modulate the PI3K–Akt pathway, involved in cell survival and growth .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical for cell signaling and growth . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell proliferation and differentiation. Additionally, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition results in reduced cell growth and increased apoptosis, making it a potential candidate for anticancer therapies. Furthermore, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to the active site of FGFRs, forming hydrogen bonds with key amino acid residues in the receptor’s hinge region . This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. Additionally, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can inhibit other enzymes involved in cell signaling, further contributing to its effects on cellular function. The changes in gene expression induced by this compound are likely mediated through its impact on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines. These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in clinical settings.

Metabolic Pathways

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals.

Transport and Distribution

The transport and distribution of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors collectively determine the localization and concentration of the compound in different tissues.

Subcellular Localization

The subcellular localization of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting signals and post-translational modifications that direct 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine to specific compartments are not fully understood, but it is likely that its interactions with intracellular proteins play a role in its localization. The subcellular distribution of this compound can influence its efficacy and specificity in modulating cellular processes.

Propriétés

IUPAC Name |

3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOHKXVQDVMENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646756 | |

| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-22-9 | |

| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.